1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one is a chemical compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol It is characterized by the presence of a thiophene ring substituted with a cyclopropylmethyl group and an ethanone moiety
Scientific Research Applications
1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and organic semiconductors.
Biology: The compound is used in the study of thiophene derivatives’ biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Preparation Methods
The synthesis of 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one typically involves the following steps:
Cyclopropylmethylation: The thiophene ring is first substituted with a cyclopropylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[5-(cyclopropylmethyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects .
Comparison with Similar Compounds
1-[5-(Cyclopropylmethyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives such as:
2-Thiopheneethanol: Used in the preparation of biologically active compounds and as a fluorescent marker for biopolymers.
2-Chloro-1-(thiophen-2-yl)ethan-1-one: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-[5-(cyclopropylmethyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-7(11)10-5-4-9(12-10)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSSPLRVWBRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.